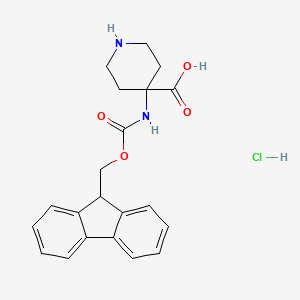

4-(Fmoc-氨基)-4-哌啶羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is a derivative of piperidine and an Fmoc-protected amino acid, which is commonly used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protective group used in solid-phase peptide synthesis, which can be removed by piperidine, an efficient catalyst for the deprotection step . The Fmoc group enhances the hydrophobicity and aromaticity of amino acids, making them suitable for self-assembly and functional material applications .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids, such as morpholine-3-carboxylic acid, involves multiple steps including reductive amination, intramolecular reactions, and ester hydrolysis . Although the synthesis of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is not explicitly detailed in the provided papers, similar synthetic routes can be inferred. The process likely involves the introduction of the Fmoc group to the piperidinecarboxylic acid framework, ensuring the protection of the amino group during peptide chain elongation.

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which is bulky and aromatic, influencing the physical properties and reactivity of the molecule. The Fmoc group is crucial for the self-assembly of peptides and can affect the overall conformation of the peptide chain .

Chemical Reactions Analysis

In peptide synthesis, the Fmoc group is removed by piperidine, which acts as a catalyst for the cleavage of the Fmoc group, a process known as Fmoc deprotection . This step is essential in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to the growing peptide chain. The Fmoc group can also be involved in glycosylation reactions, as seen in the glycosylation of Fmoc amino acids with unprotected carboxyl groups .

Physical and Chemical Properties Analysis

Fmoc-protected amino acids exhibit distinct physical and chemical properties due to the Fmoc group. These properties include increased hydrophobicity and the ability to participate in self-assembly processes, which are important for the fabrication of functional materials . The Fmoc group also imparts stability to the protected amino acid, allowing for its use in various chemical reactions, such as glycosylation .

科学研究应用

主链 NLO 低聚物的合成

4-(Fmoc-氨基)-4-哌啶羧酸盐酸盐在合成含有偶氮苯生色团的非线性光学 (NLO) 低聚物中起着至关重要的作用。此过程涉及用 Fmoc 保护氨基和选择性脱保护,从而形成单保护单体和二聚体,它们是创建 NLO 低聚物的基本组成部分 (Huang 等,2000)。

通过 FMOC 氨基酸氯化物偶联进行肽合成

肽的快速连续溶液合成涉及使用结晶 FMOC 氨基酸氯化物,其中 4-(Fmoc-氨基)-4-哌啶羧酸盐酸盐用于脱阻。这种方法应用于缓激肽肽的合成,提高了合成肽的纯度和产率 (Beyermann 等,1990)。

FMOC 保护的非蛋白源性氨基酸的大规模合成

该化合物在用 FMOC 保护各种氨基酸的大规模合成过程中不可或缺,展示了高效率和高产率。该应用对于在生化研究中创建组合文库至关重要 (Dener 等,2001)。

功能材料的制造

FMOC 修饰的氨基酸和肽,包括衍生自 4-(Fmoc-氨基)-4-哌啶羧酸盐酸盐的氨基酸和肽,在功能材料的开发中具有潜在应用。它们的自组装特性被用于包括药物递送、催化和治疗应用在内的各个领域 (Tao 等,2016)。

Fmoc 固相肽合成中的脱保护

该化合物还用于 Fmoc 固相肽合成的脱保护步骤。它对于确保高质量的肽产品至关重要,其效率和毒性与其他试剂进行了比较 (Luna 等,2016)。

作用机制

Target of Action

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protective group used in peptide synthesis . It protects the amino group during the synthesis process, preventing unwanted side reactions .

Mode of Action

The Fmoc group acts as a protective group for the amino group of the amino acid during peptide synthesis . It is stable under moderately basic conditions, allowing for selective deprotection and coupling reactions .

Biochemical Pathways

Instead, it plays a crucial role in the chemical synthesis of peptides, including the formation of peptide bonds . The Fmoc-protected amino acids can self-assemble into functional materials due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Result of Action

The primary result of the action of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is the successful synthesis of peptides. The Fmoc group allows for the selective formation of peptide bonds without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .

Action Environment

The action of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is highly dependent on the chemical environment. For instance, the Fmoc group is stable under moderately basic conditions, but can be removed under mildly acidic conditions . Additionally, the reaction efficiency can be influenced by the solvent used .

安全和危害

属性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4.ClH/c24-19(25)21(9-11-22-12-10-21)23-20(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18,22H,9-13H2,(H,23,26)(H,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBFKLWITSYZJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647087 |

Source

|

| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

368866-09-5 |

Source

|

| Record name | 4-Piperidinecarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368866-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1328020.png)

![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)

![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)

![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)

![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)